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beta-catenin-IN-3

β-catenin binding affinity allosteric inhibitor

Beta-catenin-IN-3 (also designated Compound C2; CAS 1005288-15-2; molecular formula C19H20Br2N2OS; MW 484.25 g/mol) is a small-molecule, direct, allosteric inhibitor of β-catenin that binds with a dissociation constant (Kd) of 54.96 nM to a cryptic allosteric regulatory site on the surface of the β-catenin protein. Unlike upstream pathway inhibitors or protein–protein interaction disruptors, beta-catenin-IN-3 engages its target directly at the Armadillo (ARM) repeat domain (spanning residues ~531–722), leading to conformational alteration, phosphorylation priming, and ultimate clearance of the cellular β-catenin pool via the ubiquitin–proteasome system.

Molecular Formula C19H20Br2N2OS
Molecular Weight 484.2 g/mol
Cat. No. B12411345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-catenin-IN-3
Molecular FormulaC19H20Br2N2OS
Molecular Weight484.2 g/mol
Structural Identifiers
SMILESC1C=CC2C1C3CC2C(C3)NC(=S)NC=CC4=C(C(=CC(=C4)Br)Br)O
InChIInChI=1S/C19H20Br2N2OS/c20-12-6-10(18(24)16(21)9-12)4-5-22-19(25)23-17-8-11-7-15(17)14-3-1-2-13(11)14/h1,3-6,9,11,13-15,17,24H,2,7-8H2,(H2,22,23,25)/b5-4+
InChIKeyVPOJWIBWEJWBKC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Catenin-IN-3 (C2): A Direct Allosteric β-Catenin Inhibitor for Selective Targeting of Oncogenic Wnt Signaling


Beta-catenin-IN-3 (also designated Compound C2; CAS 1005288-15-2; molecular formula C19H20Br2N2OS; MW 484.25 g/mol) is a small-molecule, direct, allosteric inhibitor of β-catenin that binds with a dissociation constant (Kd) of 54.96 nM to a cryptic allosteric regulatory site on the surface of the β-catenin protein [1]. Unlike upstream pathway inhibitors or protein–protein interaction disruptors, beta-catenin-IN-3 engages its target directly at the Armadillo (ARM) repeat domain (spanning residues ~531–722), leading to conformational alteration, phosphorylation priming, and ultimate clearance of the cellular β-catenin pool via the ubiquitin–proteasome system [1]. The compound was originally discovered through in silico screening against a computationally identified allosteric pocket (Site C) and experimentally validated by surface plasmon resonance (SPR) and microscale thermophoresis (MST) [1]. As a chemical probe, it is supplied as a research-use-only reagent (typical purity >95% by HPLC) and is catalogued under identifiers including HY-147007 (MedChemExpress), T63212 (TargetMol), and V47577 (InvivoChem) [2].

Why Beta-Catenin-IN-3 Cannot Be Replaced by Other Wnt/β-Catenin Pathway Inhibitors


The β-catenin inhibitor landscape encompasses multiple mechanistically distinct classes: CBP/β-catenin interaction inhibitors (e.g., ICG-001, PRI-724), β-catenin/TCF4 protein–protein interaction disruptors (e.g., LF3, iCRT3), tankyrase inhibitors that act upstream to stabilize the Axin destruction complex (e.g., XAV939, IWR-1, WIKI4), and CDK8/19 kinase inhibitors (e.g., CCT251545). These agents differ fundamentally in their molecular target, binding site, and mode of action [1]. Beta-catenin-IN-3 is distinguished by its direct, allosteric engagement of β-catenin at a cryptic regulatory site—termed Site C within the ARM domain—resulting in active clearance of the protein via the proteasome [1]. In contrast, ICG-001 binds to CREB-binding protein (CBP) rather than β-catenin itself (IC50 = 3 µM in TOPFlash reporter assay), LF3 disrupts the β-catenin/TCF4 interface (IC50 = 1.65 µM in AlphaScreen), and XAV939 acts indirectly through tankyrase inhibition (TNKS1/2 IC50 = 11/4 nM) [2][3][4]. Even MSAB, which also binds β-catenin directly and promotes proteasomal degradation, targets a different region (C-terminal two-thirds of the ARM repeat region, a.a. 301–670) and exhibits a cellular IC50 of <6 µM in Wnt-dependent proliferation assays—approximately 5- to 7-fold less potent than beta-catenin-IN-3 in comparable cell viability formats [5]. These mechanistic and potency divergences mean that experimental outcomes obtained with one class cannot be assumed to replicate with another; substitution risks confounding pathway interrogation or lead optimization campaigns [1].

Quantitative Differentiation Evidence for Beta-Catenin-IN-3 Versus Closest In-Class Alternatives


Direct Binding Affinity to β-Catenin Protein: Beta-Catenin-IN-3 vs. Indirect and Protein–Protein Interaction Inhibitors

Beta-catenin-IN-3 engages β-catenin directly at a novel allosteric site with a Kd of 54.96 nM, as measured by microscale thermophoresis (MST) and confirmed within 2-fold by surface plasmon resonance (SPR) [1]. By contrast, ICG-001 does not bind β-catenin but rather targets CREB-binding protein (CBP) with an IC50 of 3 µM in cell-based TOPFlash reporter assays [2]. LF3 disrupts the β-catenin/TCF4 protein–protein interaction with an IC50 of 1.65 µM (AlphaScreen) but has no reported direct binding Kd to β-catenin [3]. iCRT3, while reported to bind β-catenin, lacks a published direct binding Kd; its IC50 of 8.2 nM derives from a Wnt-responsive STF16-luc reporter assay that reflects transcriptional output rather than target engagement . Among direct β-catenin binders, MSAB binds within the C-terminal ARM repeat region (a.a. 301–670) with reported affinities in the 260–450 nM range, approximately 5- to 8-fold weaker than beta-catenin-IN-3 [4]. The allosteric binding mode of beta-catenin-IN-3 to Site C is mechanistically unique and orthogonal to orthosteric or PPI-interface targeting approaches [1].

β-catenin binding affinity allosteric inhibitor SPR MST

Differential Cytotoxicity in High vs. Low β-Catenin-Expressing Colorectal Cancer Cell Lines: A 3- to 5-Fold Selectivity Window

In a within-study, head-to-head panel screen of six Wnt-dependent colon cancer cell lines and two Wnt-independent cell lines, beta-catenin-IN-3 reduced viability of high β-catenin-expressing DLD1 and SW480 cells (which harbor truncated APC) with IC50 values ranging 0.8–1.3 µM, whereas viability of low β-catenin-expressing HCT116 and SW48 cells (wild-type APC) was impacted only at higher concentrations (IC50 = 3.45–5.35 µM), yielding a 3- to 5-fold differential in potency [1]. The two Wnt-independent cell lines (MCF10A, H460) responded only above 10 µM [1]. In a colony formation assay, beta-catenin-IN-3 at 1 µM reduced DLD1 colony-forming ability by 2-fold and nearly eliminated colonies at 3 µM, whereas SW48 (low β-catenin) was only partially affected at 1 µM [1]. By comparison, MSAB was reported to selectively inhibit Wnt-dependent proliferation with an IC50 of <6 µM, with <10% inhibition in Wnt-independent cultures at 10 µM—representing a narrower selectivity margin than beta-catenin-IN-3 [2]. ICG-001 and LF3, acting through different mechanisms, do not report comparable APC-status-dependent selectivity profiles in the same cell line panels [3][4].

colorectal cancer cell viability APC mutation selectivity DLD1 SW480

Wnt Pathway Selectivity Assessed by 10-Pathway Cancer Reporter Array

Using the Cignal Finder Cancer 10-Pathway Reporter Array (Qiagen), beta-catenin-IN-3 was profiled across ten cancer-relevant signaling pathways in HEK293 cells treated with a dose range of 10 µM–0.3 µM for 24 hours [1]. Beta-catenin-IN-3 inhibited the WNT pathway reporter signal with an EC50 of approximately 2.5 µM, while it mostly discriminated against the other nine reporters, including MAPK/ERK, p53/DNA damage, TGFβ, NFκB, and Notch pathways [1]. Minor reductions in cMyc and pRB-E2F reporters were observed and attributed to their known direct interaction with β-catenin and roles in cell cycle regulation [1]. This pathway-level selectivity profiling is a distinguishing feature of the beta-catenin-IN-3 characterization dataset. In contrast, ICG-001 selectivity is defined at the level of CBP vs. p300 co-activator discrimination (binds CBP but not p300), LF3 does not interfere with cadherin-mediated cell adhesion, and iCRT3 selectivity is inferred from Wnt reporter vs. unrelated reporter comparisons—none of these comparators have been systematically profiled in an equivalent 10-pathway panel [2][3][4]. MSAB's off-pathway selectivity was assessed against a limited set of reporters (NFκB, TGFβ, p53) and showed no inhibition, but a comprehensive 10-pathway dataset is not available [5]. The breadth of the Cignal Finder profiling for beta-catenin-IN-3 thus provides a more complete selectivity fingerprint.

pathway selectivity reporter array Wnt signaling off-target profiling Cignal Finder

Mechanism of Action: Proteasome-Dependent β-Catenin Degradation via Allosteric Triggering vs. Transcription Inhibition or Simple PPI Disruption

Beta-catenin-IN-3 uniquely operates by binding to an allosteric site (Site C) on the ARM domain of β-catenin, inducing a conformational change that triggers phosphorylation at residues S33/S37/T41, primes the protein for ubiquitination, and routes it for proteasomal degradation—thereby depleting the total cellular β-catenin pool [1]. Time-course experiments in DLD1 cells treated with 1 µM beta-catenin-IN-3 demonstrated increased phosphorylated β-catenin (at residues 33, 37, 41) starting at 1 hour, amplified to 2–2.5-fold at 12–24 hours, with a concomitant marked reduction in active (non-phosphorylated) β-catenin [1]. Co-treatment with the proteasome inhibitor MG132 arrested ubiquitination and confirmed the proteasome-dependence of the degradation cascade [1]. In contrast, ICG-001 inhibits β-catenin/TCF-mediated transcription by competing for CBP binding but does not induce β-catenin protein degradation [2]. LF3 and iCRT3 disrupt the β-catenin/TCF4 interaction without triggering degradation [3][4]. MSAB also promotes proteasomal degradation of β-catenin, representing the closest mechanistic comparator; however, MSAB binds a distinct region (C-terminal ARM, a.a. 301–670) and its degradation kinetics, phosphorylation induction, and domain-specific binding affinity have not been characterized with the same temporal resolution [5]. Additionally, beta-catenin-IN-3 demonstrated that deletion of the ARM domain reduces binding affinity by approximately 10,000-fold (from ~11–14 nM to 108 µM), establishing domain-specificity of the interaction [1].

proteasomal degradation ubiquitination mechanism of action allosteric modulation β-catenin clearance

In Vivo Tumor Growth Inhibition in DLD1 Colorectal Cancer Xenograft Model

In a DLD1 subcutaneous xenograft model, mice treated with beta-catenin-IN-3 at 25 mg/kg showed no signs of acute toxicity or body weight loss over the 35-day treatment period [1]. Tumor growth inhibition by beta-catenin-IN-3 became apparent after 20 days of treatment, after which tumor volume in the treated group plateaued while vehicle-treated tumors continued to grow exponentially [1]. At day 35, the calculated tumor growth inhibition (TGI) was 50% compared to the vehicle control, with tumor weights at sacrifice corresponding to their respective volumes [1]. This represents proof-of-concept in vivo activity for a direct allosteric β-catenin inhibitor. Comparatively, MSAB demonstrated in vivo efficacy in a Wnt-dependent tumor xenograft model with tumor volume reduction but at higher dosing frequencies and with limited reporting of TGI percentage [2]. ICG-001 has shown in vivo activity in various models including SW480 xenografts, but its efficacy is attributed to CBP/β-catenin transcription inhibition rather than protein degradation [3]. LF3 suppressed tumor growth in a colon cancer xenograft model with reported reductions in tumor volume, but direct quantitative TGI comparison is limited by different model systems and dosing regimens [4]. Beta-catenin-IN-3 additionally demonstrated efficacy in an APC-deleted colon organoid model, where viability of APC-deficient organoids was reduced to approximately 70% and 55% at 3 µM and 10 µM respectively, while wild-type organoid viability remained at 90% even at the highest dose [1].

xenograft in vivo efficacy colorectal cancer tumor growth inhibition DLD1

Optimal Research and Industrial Application Scenarios for Beta-Catenin-IN-3 Based on Quantitative Differentiation Evidence


Chemical Probe for Dissecting Direct β-Catenin Target Engagement vs. Upstream Pathway Modulation

In studies requiring unambiguous attribution of phenotypic effects to direct β-catenin engagement rather than upstream Wnt pathway modulation (e.g., tankyrase or GSK3β inhibition), beta-catenin-IN-3 serves as a preferred chemical probe. Its well-characterized allosteric binding to the ARM domain (Site C) with a Kd of 54.96 nM, combined with the demonstrated 10,000-fold reduction in binding upon ARM domain deletion, provides a built-in target engagement control that is unavailable for indirect inhibitors such as XAV939, IWR-1, or CCT251545 [1]. Researchers can employ the ΔARM construct or structurally related domain-deletion mutants to confirm on-target activity in parallel experiments, enhancing the rigor of chemical biology studies [1].

Colorectal Cancer Research Focusing on APC-Mutant, β-Catenin-Addicted Tumor Models

The 3- to 5-fold selectivity window of beta-catenin-IN-3 for APC-mutant/high β-catenin-expressing colorectal cancer cells (DLD1, SW480; IC50 0.8–1.3 µM) over APC-wild-type/low β-catenin cells (HCT116, SW48; IC50 3.45–5.35 µM) makes it a rational choice for studies investigating synthetic lethality or targeted therapy in APC-mutant colorectal cancer [1]. The compound has demonstrated in vivo tumor growth inhibition (50% TGI at 25 mg/kg in DLD1 xenograft) and ex vivo selectivity in APC-deleted colon organoids (70% viability at 3 µM vs. 90% for wild-type organoids at 10 µM), supporting its use in translational colorectal cancer models [1]. Compounds lacking this APC-status-dependent characterization (e.g., ICG-001, LF3) may yield less interpretable results in genotype-stratified studies [1].

Degradation-Focused Mechanistic Studies of β-Catenin Protein Turnover

For research programs investigating the pharmacological induction of β-catenin proteasomal degradation—as distinct from transcriptional inhibition or PPI blockade—beta-catenin-IN-3 is uniquely suited. Its mechanism, involving allosteric triggering of phosphorylation at S33/S37/T41 within 1 hour, followed by ubiquitination and MG132-sensitive proteasomal clearance, has been demonstrated with quantitative temporal resolution [1]. This contrasts with ICG-001 (transcription inhibition without degradation), LF3/iCRT3 (PPI disruption without degradation), and even MSAB (degradation with less characterized kinetics and domain specificity) [1]. Studies employing beta-catenin-IN-3 can leverage the established time-course and MG132 co-treatment protocols as validated experimental frameworks for interrogating the ubiquitin–proteasome axis in β-catenin regulation [1].

Multi-Pathway Selectivity Profiling and Polypharmacology Risk Assessment in Lead Optimization

For medicinal chemistry and early drug discovery programs aiming to minimize off-pathway liability, beta-catenin-IN-3 offers a benchmark selectivity dataset from the Cignal Finder Cancer 10-Pathway Reporter Array, demonstrating WNT pathway selectivity (EC50 ~2.5 µM) with minimal activity against nine other cancer-relevant pathways (MAPK/ERK, p53, TGFβ, NFκB, Notch, Hedgehog, etc.) [1]. This systematic profiling dataset can serve as a reference point for benchmarking next-generation allosteric β-catenin inhibitors. No comparator compound in the β-catenin inhibitor class has published equivalent 10-pathway selectivity data, making beta-catenin-IN-3 the most comprehensively profiled tool compound for off-pathway risk assessment in this target space [1].

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